N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride
Description
Introduction to Benzothiazole-Pyrazole Hybrid Compounds
Historical Development of Heterocyclic Compounds in Medicinal Research
Heterocyclic compounds have been foundational to medicinal chemistry since the 19th century, with seminal discoveries such as the isolation of quinine (1820) and the synthesis of pyridine (1846) marking early milestones. The 20th century witnessed an exponential growth in heterocyclic drug development, driven by the need to address infectious diseases, cancer, and metabolic disorders. By the mid-20th century, heterocycles constituted over 50% of known organic compounds, with nitrogen-containing variants like pyrazole and benzothiazole emerging as privileged scaffolds. For instance, the benzimidazole-derived antiulcer agent omeprazole (1988) and the pyrazole-based anti-inflammatory celecoxib (1998) underscored the therapeutic potential of these systems. Post-World War II innovations, including the discovery of penicillin and its heterocyclic β-lactam core, revolutionized antibiotic therapy, saving millions of lives.
Significance of Multi-Hterocyclic Systems in Drug Discovery
Multi-heterocyclic systems synergize the pharmacological advantages of individual rings, enabling enhanced binding affinity, selectivity, and pharmacokinetic profiles. The integration of benzothiazole and pyrazole moieties, for example, capitalizes on their distinct electronic and steric properties:
- Benzothiazoles : Known for their planar aromatic structure, benzothiazoles facilitate π-π stacking interactions with biological targets, particularly in anticancer and antimicrobial applications.
- Pyrazoles : Their non-planar geometry and hydrogen-bonding capacity make pyrazoles ideal for modulating enzyme activity, as seen in cyclooxygenase-2 (COX-2) inhibitors like celecoxib.
Combining these systems often results in compounds with dual mechanisms of action or improved target engagement. The morpholine moiety in the subject compound further augments solubility and bioavailability, addressing common challenges in drug formulation.
Table 1: Representative Drugs Incorporating Benzothiazole or Pyrazole Moieties
| Drug Name | Therapeutic Class | Heterocyclic Core | Key Activity |
|---|---|---|---|
| Celecoxib | Anti-inflammatory | Pyrazole | COX-2 inhibition |
| Omeprazole | Antiulcer | Benzimidazole | Proton pump inhibition |
| Rivaroxaban | Anticoagulant | Morpholine-linked oxazolidinone | Factor Xa inhibition |
| Albendazole | Antiparasitic | Benzimidazole | Microtubule disruption |
Evolution of Benzothiazole-Pyrazole Hybrid Molecules
The rational design of benzothiazole-pyrazole hybrids began gaining traction in the early 2000s, inspired by the success of dual-heterocyclic agents like imatinib (a benzamide-pyridine hybrid). Early hybrids focused on oncology, leveraging the DNA-intercalating ability of benzothiazoles and the kinase-inhibitory potential of pyrazoles. A pivotal advancement was the incorporation of solubilizing groups such as morpholine, which mitigated the lipophilicity-associated toxicity of earlier derivatives. For example, the morpholinopropyl chain in the subject compound enhances water solubility via its protonatable tertiary amine, while the hydrochloride salt further improves dissolution kinetics.
Research Objectives and Scientific Significance
The primary objective of studying N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride is to elucidate its structure-activity relationships (SAR) across therapeutic targets, including:
- Kinase inhibition : Potential application in oncology via modulation of tyrosine kinases.
- Antimicrobial activity : Dual targeting of bacterial DNA gyrase and efflux pumps.
- Metabolic stability : Role of fluorine substituents in mitigating oxidative metabolism.
This compound exemplifies the iterative optimization of multi-heterocyclic drugs, balancing potency and drug-like properties through strategic functionalization.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N5O2S.ClH/c1-13-10-16(24-25(13)2)19(28)27(5-3-4-26-6-8-29-9-7-26)20-23-18-15(22)11-14(21)12-17(18)30-20;/h10-12H,3-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUSXBAQGAIAPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=C(C=C4S3)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClF2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride involves multiple steps, starting with the preparation of the benzothiazole ring. The benzothiazole ring is typically synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions. The difluoro groups are introduced via electrophilic fluorination reactions.
The pyrazole ring is synthesized separately through the condensation of hydrazine with a 1,3-dicarbonyl compound, followed by cyclization. The morpholine moiety is introduced through nucleophilic substitution reactions. Finally, the different fragments are coupled together using appropriate coupling agents such as EDCI or DCC under mild conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. The final product is purified using techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups introduced at the morpholine moiety.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The benzothiazole moiety is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of benzothiazoles have been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways .
Antimicrobial Properties
The compound may also possess antimicrobial activity. Similar benzothiazole derivatives have demonstrated effectiveness against various bacterial strains, including resistant strains such as MRSA. This suggests potential applications in developing new antibiotics or adjuvants to enhance existing therapies .
Neurological Applications
Given the morpholine component, there is potential for applications in treating neurological disorders. Morpholine derivatives are often explored for their neuroprotective effects and ability to modulate neurotransmitter systems . The compound may be investigated for its efficacy in conditions such as anxiety or depression.
Case Study 1: Anticancer Activity
In a study exploring the anticancer effects of benzothiazole derivatives, compounds similar to N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride were synthesized and tested against various cancer cell lines. Results indicated that these compounds inhibited cell growth significantly compared to controls, with IC50 values in the low micromolar range.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited MIC values comparable to standard antibiotics, suggesting that this compound could be a candidate for further development as an antimicrobial agent .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues include derivatives with variations in the benzothiazole substituents, pyrazole alkylation patterns, or side-chain modifications. Below is a comparative analysis based on structural features and inferred properties:
Crystallographic and Hydrogen-Bonding Behavior
The fluorine atoms in the benzothiazole ring likely enhance dipole interactions and influence crystal packing, as fluorinated aromatic systems often exhibit distinct hydrogen-bonding motifs compared to non-fluorinated analogues . The morpholine-propyl side chain may participate in weak C–H···O or N–H···O hydrogen bonds, contributing to lattice stability. In contrast, analogues with piperidine or shorter linkers might display less predictable packing due to altered hydrogen-bond donor/acceptor ratios.
Research Findings and Limitations
- Solubility: Fluorine and morpholine groups may enhance aqueous solubility compared to chlorinated or non-polar analogues.
- Bioavailability : The propyl linker could balance lipophilicity and steric hindrance, optimizing membrane permeability.
- Crystallinity : Hydrogen-bonding networks inferred from similar compounds imply moderate-to-high crystallinity, aiding in formulation.
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of benzothiazole derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
- Molecular Formula : C15H19F2N5S·HCl
- Molecular Weight : 360.87 g/mol
- Structure : The compound features a benzothiazole moiety, a pyrazole ring, and morpholine substituents which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may influence GPCR signaling pathways, which are critical in many physiological processes. GPCRs are involved in mediating cellular responses to hormones and neurotransmitters .
- Enzyme Inhibition : The presence of the pyrazole and benzothiazole rings suggests potential interactions with enzymes involved in metabolic pathways, possibly acting as inhibitors or modulators .
Biological Activities
The following sections detail specific biological activities associated with the compound:
Anticancer Activity
Research indicates that compounds with benzothiazole frameworks exhibit significant anticancer properties. A study highlighted that derivatives similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial effects. Preliminary studies suggest that this compound may exhibit activity against both bacterial and fungal strains, making it a candidate for further investigation as an antimicrobial agent .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. Similar compounds have demonstrated efficacy in reducing inflammation in various models of inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antitumor Activity : A study published in European Journal of Medicinal Chemistry demonstrated that benzothiazole derivatives could inhibit tumor growth in xenograft models through mechanisms involving cell cycle arrest and apoptosis induction .
- Antimicrobial Efficacy : Research published in Journal of Antibiotics reported that benzothiazole derivatives showed significant activity against resistant strains of bacteria, suggesting their potential use in treating infections caused by multidrug-resistant organisms .
- Inflammation Models : In vivo studies have shown that benzothiazole compounds can reduce edema and inflammatory markers in animal models, indicating their therapeutic potential for inflammatory diseases .
Data Tables
| Biological Activity | Evidence Source | Mechanism of Action |
|---|---|---|
| Anticancer | European Journal of Medicinal Chemistry | Induction of apoptosis |
| Antimicrobial | Journal of Antibiotics | Inhibition of bacterial growth |
| Anti-inflammatory | Inflammation Research | Reduction of cytokine levels |
Q & A
Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity in lab-scale production?
Methodological Answer:
Synthetic optimization requires a systematic approach using statistical design of experiments (DOE) to identify critical reaction parameters (e.g., temperature, solvent ratios, catalyst loading). For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables . Evidence from analogous pyrazole-thiazole syntheses suggests using polar aprotic solvents (e.g., DMF) with potassium carbonate as a base, followed by purification via column chromatography with gradients of ethyl acetate/hexane . Yield improvements may involve iterative adjustments to stoichiometry (e.g., 1.1 mmol excess of alkylating agents) and reaction time monitoring via TLC/HPLC .
Basic Question: What analytical techniques are recommended for structural characterization and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substitution patterns, focusing on benzothiazole (δ 7.5–8.5 ppm) and morpholine protons (δ 3.5–4.0 ppm). Compare splitting patterns with computational predictions (DFT) to resolve ambiguities .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., CHFNOS·HCl) with ≤ 3 ppm error.
- HPLC-PDA: Assess purity (>95%) using C18 columns (acetonitrile/water + 0.1% TFA) and UV detection at λ = 254 nm .
Advanced Question: How can computational methods guide the design of derivatives with enhanced biological activity?
Methodological Answer:
Adopt the ICReDD framework , which integrates quantum chemical calculations (e.g., DFT for transition-state modeling) with machine learning (ML) to predict reactivity and regioselectivity . For example:
Perform docking studies to identify key binding interactions (e.g., morpholine moiety with kinase active sites).
Use ML models trained on existing SAR data to prioritize substituents (e.g., fluorination at C4/C6 of benzothiazole for metabolic stability).
Validate predictions via parallel synthesis and in vitro assays (IC determination). Computational workflows should be iteratively refined using experimental feedback .
Advanced Question: What strategies resolve contradictions in solubility and stability data across different experimental conditions?
Methodological Answer:
- Cross-Validation: Replicate experiments under standardized conditions (e.g., pH 7.4 PBS for solubility, 25°C/60% RH for stability).
- Advanced Analytics: Employ dynamic light scattering (DLS) to detect aggregation and LC-MS/MS to identify degradation products (e.g., hydrolysis of the carboxamide group in acidic media) .
- Statistical Analysis: Apply ANOVA to isolate variables (e.g., buffer composition, temperature) causing discrepancies. For instance, solubility variations in DMSO vs. aqueous buffers may arise from micelle formation, requiring surface tension measurements .
Advanced Question: How can researchers design experiments to elucidate the compound’s reaction mechanisms in catalytic systems?
Methodological Answer:
- Isotopic Labeling: Use - or -labeled reagents to track bond cleavage/formation via MS or NMR.
- Kinetic Profiling: Conduct time-resolved studies (e.g., stopped-flow spectroscopy) to identify rate-determining steps.
- Computational Mapping: Combine DFT (e.g., Gaussian 16) with experimental kinetics to model intermediates (e.g., morpholinium-propyl carbocation stabilization) .
Advanced Question: What methodologies are effective for scaling up synthesis while maintaining reaction efficiency?
Methodological Answer:
- Process Intensification: Transition from batch to flow chemistry using microreactors (residence time <5 min) to enhance heat/mass transfer and reduce side reactions (e.g., dimerization) .
- Membrane Separation: Implement nanofiltration or reverse osmosis to recover unreacted precursors (e.g., morpholine derivatives) from crude mixtures .
- Quality-by-Design (QbD): Define a design space using DOE to ensure robustness across scales (e.g., 10 mg to 10 g) .
Advanced Question: How can researchers address challenges in quantifying trace impurities during regulatory compliance testing?
Methodological Answer:
- LC-HRMS/MS: Use MRM (multiple reaction monitoring) to detect impurities at <0.1% levels. For example, monitor m/z transitions specific to dehalogenated byproducts.
- Forced Degradation Studies: Expose the compound to stress conditions (heat, light, oxidation) and profile degradation pathways via high-resolution ion mobility spectrometry .
- Validation: Follow ICH Q2(R1) guidelines for linearity (R ≥0.995), accuracy (90–110%), and precision (RSD <2%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
